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Compound of Interest

Compound Name: CCT239065

Cat. No.: B15613325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to

characterize the in vitro activity of CCT239065, a potent and selective chemical probe.

CCT239065 is recognized as an inhibitor of both the PIM kinase family and the V600E mutant

of the BRAF kinase.[1][2][3] This document details the experimental protocols for in vitro kinase

assays and cellular assays to determine the potency and selectivity of CCT239065, presents

quantitative data in a structured format, and visualizes key signaling pathways and

experimental workflows.

Introduction to CCT239065 and its Targets
CCT239065 is a small molecule inhibitor that has been identified as a valuable tool for studying

cellular signaling pathways regulated by PIM and BRAF V600E kinases.

PIM Kinases: The PIM kinase family consists of three highly homologous serine/threonine

kinases (PIM1, PIM2, and PIM3) that are downstream effectors in various signaling pathways

controlling cell survival, proliferation, and metabolism.[1] These kinases are constitutively

active, and their activity is primarily regulated at the level of protein expression and stability.[1]

Overexpression of PIM kinases is implicated in the pathogenesis of numerous cancers, making

them attractive therapeutic targets.[1]

BRAF V600E: The V600E mutation in the BRAF kinase leads to constitutive activation of the

mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling
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pathway.[2][3] This pathway is a critical regulator of cell proliferation, differentiation, and

survival.[3] The BRAF V600E mutation is a known driver in a significant proportion of

melanomas and other cancers.[3] CCT239065 selectively binds to the inactive (DFG-out)

conformation of the V600E mutant BRAF kinase, preventing its activation.[3]

Quantitative Data Summary
The inhibitory activity of CCT239065 is quantified by its IC50 (half-maximal inhibitory

concentration) or GI50 (half-maximal growth inhibition) values, which are determined through in

vitro kinase assays and cell-based proliferation assays, respectively.

Assay Enzyme / Cell Line Result (IC50 / GI50)

In Vitro Kinase Assay Recombinant V600E-BRAF ~10 nM

In Vitro Kinase Assay Recombinant wild-type BRAF >1000 nM

Cell Proliferation Assay A375 (V600E-BRAF) ~50 nM

Cell Proliferation Assay SK-MEL-2 (wild-type BRAF) Not specified

Table 1: Summary of typical quantitative data for CCT239065.[2]

Signaling Pathways and Inhibition
PIM Kinase Signaling Pathway
PIM kinases are downstream of several oncogenic signaling pathways, such as JAK/STAT.[1]

Once expressed, they phosphorylate a variety of downstream substrates, including the pro-

apoptotic protein BAD at serine 112 (Ser112), which promotes cell cycle progression and

inhibits apoptosis.[1] CCT239065's inhibition of PIM kinases leads to a decrease in the

phosphorylation of these downstream substrates.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/pdf/CCT239065_chemical_structure_and_properties.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Development_of_CCT239065_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Development_of_CCT239065_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/The_Discovery_and_Development_of_CCT239065_A_Technical_Guide.pdf
https://www.benchchem.com/product/b15613325?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Discovery_and_Development_of_CCT239065_A_Technical_Guide.pdf
https://www.benchchem.com/product/b15613325?utm_src=pdf-body
https://www.benchchem.com/product/b15613325?utm_src=pdf-body
https://www.benchchem.com/pdf/CCT239065_chemical_structure_and_properties.pdf
https://www.benchchem.com/pdf/Validating_CCT239065_Target_Engagement_in_Cells_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Validating_CCT239065_Target_Engagement_in_Cells_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b15613325?utm_src=pdf-body
https://www.benchchem.com/pdf/Validating_CCT239065_Target_Engagement_in_Cells_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Signaling

PIM Kinase Regulation

Downstream Effects

JAK/STAT Signaling

PIM Kinase
(PIM1, PIM2, PIM3)

 Upregulates Expression

Receptor Tyrosine Kinases

 Upregulates Expression

BAD (pro-apoptotic)

 Phosphorylates

p-BAD (Ser112)
(inactive)

 at Ser112Cell Cycle Progression

Inhibition of Apoptosis

CCT239065

 Inhibits

Click to download full resolution via product page

Caption: PIM Kinase Signaling Pathway and CCT239065 Inhibition.

MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is initiated by growth factors binding to receptor tyrosine kinases,

leading to the activation of RAS and subsequently RAF kinases. In cancers with the BRAF

V600E mutation, BRAF is constitutively active, leading to constant activation of MEK and ERK,
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which drives cell proliferation.[3] CCT239065 inhibits this pathway by binding to the ATP-

binding pocket of V600E-BRAF.[2]
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Caption: MAPK/ERK Signaling Pathway and CCT239065 Inhibition.
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Experimental Protocols
In Vitro BRAF V600E Kinase Assay
This assay directly measures the inhibitory effect of CCT239065 on the enzymatic activity of

recombinant V600E-BRAF.[2]

Materials:

Recombinant V600E-BRAF enzyme

MEK1 substrate

CCT239065

Kinase assay buffer

ATP

EDTA

96-well plates

Plate reader

Antibody specific for phospho-MEK1

Methodology:

Prepare serial dilutions of CCT239065 in kinase assay buffer.

Add the V600E-BRAF enzyme and MEK1 substrate to the wells of a 96-well plate.

Add the diluted CCT239065 or a vehicle control (e.g., DMSO) to the respective wells.

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
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Stop the reaction by adding a solution containing EDTA.

Detect the level of MEK1 phosphorylation using an antibody specific for phospho-MEK1.

Quantify the signal using a plate reader.

Calculate the IC50 value by plotting the percentage of inhibition against the compound

concentration.[2]
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Caption: Workflow for an in vitro V600E-BRAF kinase assay.[2]

Cellular Assay for PIM Kinase Activity
This assay indirectly measures the inhibition of PIM kinases by CCT239065 by quantifying the

phosphorylation of a direct downstream substrate, BAD, at Ser112.[1]

Principle: Inhibition of PIM kinases by CCT239065 results in a dose-dependent decrease in the

phosphorylation of BAD at Ser112. This can be detected by methods such as Western blotting

or ELISA using a phospho-specific antibody.[1]

Methodology (Western Blotting):

Culture cells and treat with various concentrations of CCT239065 or a vehicle control for a

specified time.

Lyse the cells to extract total protein.

Determine protein concentration to ensure equal loading.

Separate proteins by size using SDS-PAGE.
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Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112).

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g.,

HRP).

Add a chemiluminescent substrate and detect the signal.

Normalize the phospho-BAD signal to total BAD or a loading control (e.g., GAPDH).

Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to confirm the direct binding of CCT239065 to PIM kinases in a

cellular environment.[1]

Principle: The binding of CCT239065 to a PIM kinase stabilizes the protein, increasing its

thermal stability. This change is detected by heating cell lysates or intact cells to various

temperatures and quantifying the amount of soluble PIM kinase that remains.[1]

Methodology:

Treat cells with CCT239065 or a vehicle control.

Harvest and resuspend the cells.

Heat the cell suspension to a range of temperatures.

Cool the samples to room temperature.

Lyse the cells (e.g., by freeze-thaw cycles).

Centrifuge the lysates at high speed to pellet aggregated proteins.

Collect the supernatant containing soluble proteins.
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Analyze the amount of soluble PIM1, PIM2, or PIM3 in each sample by Western blotting or

ELISA.

A higher amount of soluble PIM kinase at elevated temperatures in the CCT239065-treated

samples indicates thermal stabilization upon binding.[1]
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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.[1]
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Conclusion
The in vitro and cellular assays described in this guide are essential for characterizing the

inhibitory activity of CCT239065 against its target kinases, PIM and BRAF V600E. By

employing these methodologies, researchers can obtain robust and reproducible data on the

potency, selectivity, and mechanism of action of this chemical probe, facilitating its use in

cancer research and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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